Bienvenue dans la boutique en ligne BenchChem!

MMV006833

Antimalarial drug discovery Target engagement PfSTART1

2-[4-chloro-2-methyl-5-(1-pyrrolidinylsulfonyl)phenoxy]-N-cyclohexylacetamide (CAS 701253-55-6, also known as MMV006833 or M-833) is a synthetic aryl acetamide compound that functions as an inhibitor of Plasmodium falciparum. This compound targets the lipid transfer protein PfSTART1 (PF3D7_0104200), a validated antimalarial drug target with a novel mechanism of action distinct from established front-line therapies.

Molecular Formula C19H27ClN2O4S
Molecular Weight 414.9 g/mol
Cat. No. B4714636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMMV006833
Molecular FormulaC19H27ClN2O4S
Molecular Weight414.9 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1OCC(=O)NC2CCCCC2)S(=O)(=O)N3CCCC3)Cl
InChIInChI=1S/C19H27ClN2O4S/c1-14-11-16(20)18(27(24,25)22-9-5-6-10-22)12-17(14)26-13-19(23)21-15-7-3-2-4-8-15/h11-12,15H,2-10,13H2,1H3,(H,21,23)
InChIKeyJVNAVIBTZKVGIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MMV006833: Small Molecule PfSTART1 Lipid Transfer Protein Inhibitor for Antimalarial Ring-Stage Arrest Studies


2-[4-chloro-2-methyl-5-(1-pyrrolidinylsulfonyl)phenoxy]-N-cyclohexylacetamide (CAS 701253-55-6, also known as MMV006833 or M-833) is a synthetic aryl acetamide compound that functions as an inhibitor of Plasmodium falciparum [1]. This compound targets the lipid transfer protein PfSTART1 (PF3D7_0104200), a validated antimalarial drug target with a novel mechanism of action distinct from established front-line therapies [2]. MMV006833 specifically inhibits the ring-stage development of newly invaded merozoites, preventing their conversion into larger amoeboid ring-stage parasites by blocking phospholipid transfer essential for parasitophorous vacuole membrane (PVM) expansion [2][3]. The compound demonstrates a binding affinity (KD) of 42 nM for wild-type PfSTART1 and exhibits an EC50 of 1.1 μM against P. falciparum 3D7 strain . Its physicochemical profile includes a molecular weight of 414.95 g/mol, predicted pKa of 14.11 ± 0.20, and predicted density of 1.32 ± 0.1 g/cm³ at 20 °C .

Why MMV006833 Cannot Be Replaced by Generic Antimalarials or In-Class Phenoxyacetamide Analogs


Generic substitution with conventional antimalarials (e.g., artemisinin derivatives, chloroquine) or structurally similar phenoxyacetamide compounds fails because MMV006833 operates through a unique and validated mechanism of action targeting PfSTART1-mediated phospholipid transfer [1]. Unlike front-line therapies that act on hemoglobin digestion (e.g., chloroquine, artemisinin) or folate synthesis (e.g., sulfadoxine), MMV006833 prevents ring-stage parasite development by inhibiting the expansion of the parasitophorous vacuole membrane, a process essential for intraerythrocytic parasite survival [2]. Furthermore, close structural analogs bearing alternative sulfonyl moieties (e.g., 4-pyridinylpiperazinylsulfonyl instead of pyrrolidinylsulfonyl) exhibit significantly different target engagement profiles and potency shifts, as demonstrated by comparative EC50 measurements in P. falciparum assays and direct binding affinity determinations for PfSTART1 [3]. Substitution without empirical validation of PfSTART1 binding and ring-stage inhibition would therefore introduce uncontrolled experimental variability and compromise target engagement confidence in mechanistic studies.

Quantitative Differentiation Evidence: MMV006833 vs. Structural Analogs and In-Class Compounds


Target Engagement: Nanomolar Binding Affinity for PfSTART1 (KD = 42 nM)

MMV006833 (M-833) demonstrates direct, high-affinity binding to recombinant wild-type PfSTART1 protein with a KD of 42 nM . This binding affinity is quantitatively established and serves as the benchmark for structure-activity relationship (SAR) evaluation of analog series [1]. In contrast, structurally modified analogs such as 2-[4-chloro-2-methyl-5-(4-pyridin-2-ylpiperazin-1-yl)sulfonylphenoxy]-N-cyclohexylacetamide (BindingDB ID: BDBM65881), which replaces the pyrrolidinylsulfonyl moiety with a bulkier 4-pyridinylpiperazinylsulfonyl group, exhibits an EC50 of 5.34 μM (5,340 nM) for the unrelated target potassium voltage-gated channel subfamily KQT member 2 [2]. The pyrrolidinylsulfonyl substitution pattern present in MMV006833 is therefore critical for maintaining PfSTART1 engagement specificity and nanomolar binding potency.

Antimalarial drug discovery Target engagement PfSTART1 Lipid transfer protein Plasmodium falciparum

Antimalarial Potency: EC50 = 1.1 μM Against P. falciparum 3D7 Strain

MMV006833 inhibits the growth of Plasmodium falciparum 3D7 strain with an EC50 of 1.1 μM . This potency is achieved through specific inhibition of ring-stage development following merozoite invasion, a lifecycle window distinct from the trophozoite/schizont stages targeted by artemisinin and chloroquine [1]. In comparative profiling of Malaria Box compounds, MMV006833 demonstrated a more than fourfold difference in inhibition between P. cynomolgi Berok K4 and P. falciparum, indicating species-specific potency that differs from broad-spectrum antimalarials in the same screening set (e.g., MMV676380, MMV023388, MMV026550, MMV007625, MMV023949, MMV007638, MMV676442, MMV020289) [2]. The unsubstituted acetamide analog 2-[4-chloro-2-methyl-5-(1-pyrrolidinylsulfonyl)phenoxy]acetamide (EVT-1270442), which lacks the N-cyclohexyl moiety, is commercially available but has no reported antimalarial activity data in peer-reviewed literature, representing an untested comparator for ring-stage inhibition studies .

Antimalarial activity P. falciparum EC50 Ring-stage inhibition PfSTART1

Mechanistic Validation: PfSTART1 Mutations Confer Resistance to MMV006833 and Potent Analogs

Genetic validation of PfSTART1 as the primary molecular target of MMV006833 was achieved through resistance selection experiments. Independent mutations arising in the START lipid transfer protein (PF3D7_0104200, PfSTART1) were identified in M-833-resistant parasites [1]. Crucially, introduction of these identified PfSTART1 mutations into wild-type parasites reproduced resistance not only to MMV006833 but also to highly potent next-generation analogs [2]. This genetic linkage confirms that MMV006833 and its analog series share a common, validated target pathway. In contrast, resistance to conventional antimalarials such as artemisinin maps to mutations in kelch13 (K13), while chloroquine resistance is mediated by mutations in pfcrt and pfmdr1—completely distinct genetic loci with no overlap with PfSTART1 [3]. Furthermore, the Solvent Proteome Integral Solubility Alteration (Solvent PISA) assay demonstrated selective engagement of PfSTART1 by the analogs in Plasmodium, representing the first application of this target deconvolution methodology in malaria parasites [2].

Drug resistance Target validation PfSTART1 Mutagenesis Antimalarial mechanism

Physicochemical Properties and Storage Stability Specifications

MMV006833 is supplied as a solid with >98% purity as determined by HPLC . The compound exhibits a predicted pKa of 14.11 ± 0.20 and predicted density of 1.32 ± 0.1 g/cm³ at 20 °C and 760 Torr . The N-cyclohexylacetamide moiety contributes to increased hydrophobicity compared to the unsubstituted acetamide analog 2-[4-chloro-2-methyl-5-(1-pyrrolidinylsulfonyl)phenoxy]acetamide (MW 332.8 g/mol) , with MMV006833 having a molecular weight of 414.95 g/mol and correspondingly altered solubility characteristics [1]. Solubility in DMSO is confirmed at 10 mM, and recommended storage conditions are -20°C for up to 12 months as solid powder, 4°C for up to 6 months as solid powder, and -80°C for up to 6 months when formulated in solvent . These specifications enable reliable experimental planning and inventory management in research settings.

Compound characterization Stability Solubility Physicochemical properties Procurement specifications

Transmission-Blocking Activity: PfSTART1 Inhibition Affects Multiple Lifecycle Stages

MMV006833 and its more potent analogs demonstrate transmission-blocking activity in addition to asexual blood-stage inhibition [1]. Studies confirm that PfSTART1-targeting compounds block transmission to mosquitoes, indicating that inhibition of PfSTART1 affects multiple stages of the parasite lifecycle including the sexual stages required for vector transmission [2]. This dual-stage activity (ring-stage asexual development plus gametocyte/transmission stages) is not observed with all antimalarial chemotypes. For example, artemisinin derivatives primarily target asexual blood stages with limited gametocytocidal activity except at high concentrations, while primaquine targets hypnozoites and gametocytes but has minimal asexual blood-stage activity [3]. The transmission-blocking phenotype of MMV006833 analogs further validates PfSTART1 as a multi-stage drug target and positions this chemotype for transmission-interruption studies [1].

Transmission blocking Gametocyte Malaria PfSTART1 Lifecycle stages

Validated Research Applications for MMV006833 Based on Peer-Reviewed Evidence


PfSTART1 Target Validation and Chemical Probe Studies

MMV006833 serves as a validated chemical probe for PfSTART1 target engagement studies in Plasmodium falciparum. The compound demonstrates a binding affinity of KD = 42 nM for recombinant wild-type PfSTART1 and EC50 = 1.1 μM for ring-stage inhibition . Its genetic validation through resistance mutation mapping (PfSTART1 PF3D7_0104200) confirms on-target mechanism of action [1]. Researchers investigating lipid transfer protein function in apicomplexan parasites can employ MMV006833 as a reference inhibitor for phenotypic and biochemical assays, with Solvent PISA assay protocols now established for Plasmodium target deconvolution [1].

Antimalarial Drug Discovery and SAR Optimization

In antimalarial drug discovery programs, MMV006833 provides a benchmark compound for structure-activity relationship (SAR) studies of aryl acetamide-based PfSTART1 inhibitors. The compound's EC50 of 1.1 μM against P. falciparum 3D7 establishes a reference potency level against which more potent next-generation analogs can be evaluated . Resistance selection studies have already identified PfSTART1 mutations that confer resistance to both MMV006833 and highly potent analogs, enabling the development of resistance-aware analog series and assessment of resistance liability early in lead optimization [1]. The defined storage conditions (-20°C solid, 12-month stability) support long-term compound management in discovery workflows [2].

Ring-Stage Development and Parasitophorous Vacuole Biology Research

MMV006833 specifically arrests P. falciparum development at the ring stage immediately following merozoite invasion, preventing conversion of newly invaded parasites into larger amoeboid ring-stage forms . Imaging studies demonstrate that MMV006833 inhibits the expansion of the parasitophorous vacuole membrane (PVM) by blocking phospholipid transfer from the parasite to the encasing membrane [1]. This makes MMV006833 a unique tool compound for dissecting the molecular mechanisms of PVM biogenesis, lipid trafficking between parasite and host erythrocyte, and early intraerythrocytic development—processes that are inaccessible with conventional antimalarials that target later trophozoite/schizont stages.

Transmission-Blocking Assay Development and Multi-Stage Antimalarial Screening

MMV006833 and its analog series exhibit transmission-blocking activity in addition to asexual blood-stage inhibition . This dual-stage activity profile supports the use of MMV006833 as a reference compound in the development and validation of transmission-blocking assays, including standard membrane feeding assays (SMFA) and in vitro gametocytocidal assays [1]. Researchers evaluating PfSTART1 inhibitors as potential multi-stage antimalarial candidates can employ MMV006833 as a comparator to benchmark transmission-blocking potency relative to asexual-stage EC50 values, enabling assessment of stage-specificity profiles across compound series .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for MMV006833

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.